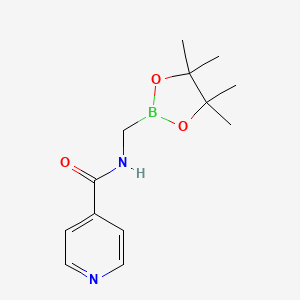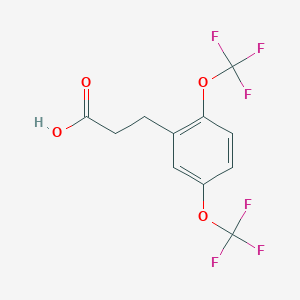![molecular formula C10H13N4Na2O14P3 B14783018 disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine 5’-triphosphate disodium salt is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is particularly important in the study of nucleic acid metabolism and has applications in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: Inosine 5’-triphosphate disodium salt can be synthesized through the phosphorylation of inosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the triphosphate group.
Industrial Production Methods: Industrial production of inosine 5’-triphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then chemically phosphorylated to form the triphosphate derivative. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Inosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) are often employed.
Major Products:
Oxidation: Inosine 5’-diphosphate, inosine 5’-monophosphate.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives depending on the nucleophile used
科学研究应用
Inosine 5’-triphosphate disodium salt is widely used in scientific research due to its versatility:
作用机制
Inosine 5’-triphosphate disodium salt exerts its effects by interacting with various molecular targets and pathways:
GTP Hydrolysis Prevention: It prevents the hydrolysis of guanosine 5’-triphosphate, which is catalyzed by transducin.
Effector System Initiation: It supports the initiation of effector systems and can induce secretion in permeabilized cells more efficiently than guanosine 5’-triphosphate.
Reovirus Transcription: It can replace guanosine 5’-triphosphate in the initiation and elongation steps of reovirus transcription.
G-Protein Activation: It can activate G-proteins, thereby influencing various signaling pathways.
相似化合物的比较
Inosine 5’-triphosphate disodium salt is unique in its ability to replace guanosine 5’-triphosphate in several biochemical processes. Similar compounds include:
Inosine 5’-diphosphate trisodium salt: Used in studies of nucleoside diphosphatase enzymes.
Inosine 5’-monophosphate disodium salt: Used as a substrate in studies of inosine-5’-monophosphate dehydrogenase.
Adenosine 5’-triphosphate disodium salt: Commonly used in studies of ATPase enzymes and energy metabolism.
Inosine 5’-triphosphate disodium salt stands out due to its specific applications in preventing guanosine 5’-triphosphate hydrolysis and its role in reovirus transcription, making it a valuable tool in both research and industrial applications.
属性
分子式 |
C10H13N4Na2O14P3 |
|---|---|
分子量 |
552.13 g/mol |
IUPAC 名称 |
disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
InChI 键 |
CTGDHHMAJMSJFW-UHFFFAOYSA-L |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)
![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)

![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
